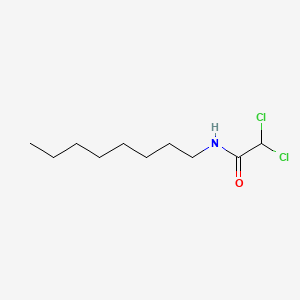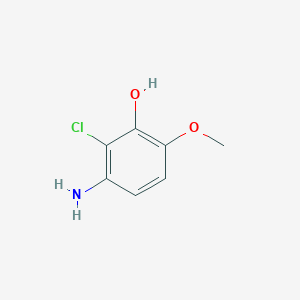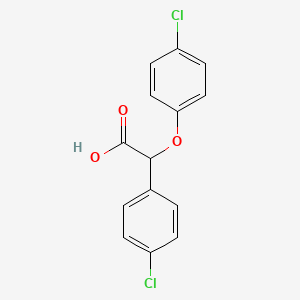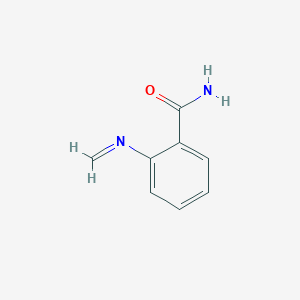
Benzamide, O-(methyleneamino)-(7CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, O-(methyleneamino)-(7CI) is a chemical compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzamide, O-(methyleneamino)-(7CI) can be achieved through several methods. One common approach involves the condensation of benzaldehyde with an amine derivative under mild conditions. For example, the benzoin condensation starting from benzaldehyde and the subsequent benzoin amidation to benzamide can be efficiently carried out in an electrolysis cell . This method uses electrochemically generated superoxide anion in the presence of an aliphatic primary or secondary amine, yielding high yields of benzamides.
Industrial Production Methods: Industrial production of benzamide derivatives often involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Benzamide, O-(methyleneamino)-(7CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the direct alkylation of N,N-dialkyl benzamides with methyl sulfides can be achieved under transition metal-free conditions using lithium diisopropylamide (LDA) as a base .
Common Reagents and Conditions: Common reagents used in the reactions of benzamide derivatives include organolithium and organomagnesium reagents, which can undergo nucleophilic acyl substitution reactions with amides . Electrochemical methods also play a significant role in the synthesis and transformation of benzamides, utilizing superoxide anion and molecular oxygen as base and oxidant .
Major Products Formed: The major products formed from the reactions of benzamide derivatives depend on the specific reaction conditions and reagents used. For example, the reaction of benzamide with thioanisole under specific conditions can yield α-sulfenylated ketones .
Applications De Recherche Scientifique
Benzamide, O-(methyleneamino)-(7CI) has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organic compounds. In biology and medicine, benzamide derivatives have shown potential as histone deacetylase (HDAC) inhibitors, which are important for the treatment of cancer . Additionally, benzamide compounds exhibit antioxidant, antibacterial, and anti-inflammatory activities, making them valuable in pharmaceutical research .
Mécanisme D'action
The mechanism of action of benzamide, O-(methyleneamino)-(7CI) involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives that act as HDAC inhibitors target the HDAC enzymes, leading to the inhibition of deacetylation of histone proteins. This results in the accumulation of acetylated histones, which can alter gene expression and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Benzamide, O-(methyleneamino)-(7CI) can be compared with other benzamide derivatives such as ethenzamide, salicylamide, and procainamide. These compounds share similar structural features but differ in their specific applications and biological activities. For example, ethenzamide is used as an analgesic, while procainamide is an antiarrhythmic agent . The unique properties of benzamide, O-(methyleneamino)-(7CI) make it a valuable compound for research and industrial applications.
List of Similar Compounds:- Ethenzamide
- Salicylamide
- Procainamide
- Amisulpride
- Metoclopramide
- Sulpiride
Propriétés
Formule moléculaire |
C8H8N2O |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
2-(methylideneamino)benzamide |
InChI |
InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)8(9)11/h2-5H,1H2,(H2,9,11) |
Clé InChI |
JMFUERDJDAKRDP-UHFFFAOYSA-N |
SMILES canonique |
C=NC1=CC=CC=C1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


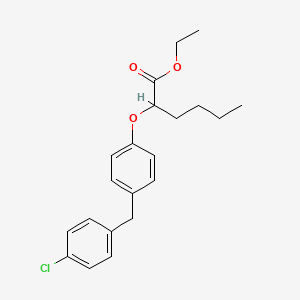
![4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one](/img/structure/B13802989.png)
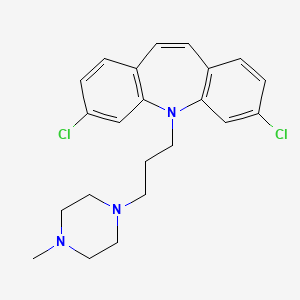

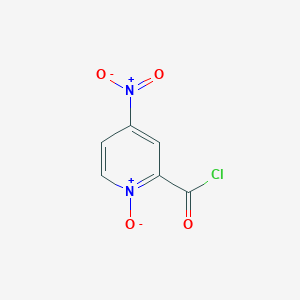

![3-[[(Hydroxyimino)acetyl]amino]propenamide](/img/structure/B13803013.png)
![5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine](/img/structure/B13803019.png)
